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Cat. No.: B079329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic properties of nickel antimonide
(NiSb), a material of growing interest in various scientific and technological fields. By providing

a comprehensive overview of its electronic band structure, this document aims to equip

researchers, scientists, and professionals in drug development with the fundamental

knowledge required to explore its potential applications.

Core Properties and Electronic Nature
Nickel antimonide (NiSb) is an intermetallic compound that crystallizes in a hexagonal

structure belonging to the P6₃/mmc space group.[1] Its electronic properties have been a

subject of investigation, with theoretical studies playing a crucial role in elucidating its band

structure.

First-principles calculations based on Density Functional Theory (DFT) have revealed that NiSb

exhibits metallic characteristics.[1] This is characterized by the presence of energy bands

crossing the Fermi level, which results in a finite density of states at this level and signifies the

absence of a band gap.[1] The metallic nature of NiSb is a key determinant of its physical

properties, including its electrical conductivity and magnetic behavior.

While pure NiSb is theoretically described as metallic, it is worth noting that related rare-earth

nickel antimonide compounds (RNiSb, where R is a rare-earth element) have been reported

to be semiconductors with indirect band gaps.[2] For instance, DFT calculations on HoNiSb
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have indicated an indirect band gap of 0.26 eV.[2] This highlights the sensitivity of the

electronic structure to compositional changes.

Quantitative Data Summary
The following tables summarize key quantitative data related to the crystal structure and

electronic properties of nickel antimonide and a related compound for comparison.

Table 1: Crystallographic Data for Nickel Antimonide (NiSb)

Parameter Value Reference

Crystal System Hexagonal [1]

Space Group P6₃/mmc [1]

Lattice Constant (a) 3.939 Å [3]

Lattice Constant (c) 5.141 Å [3]

Table 2: Calculated Electronic Properties

Material Property Value Method Reference

NiSb Electronic Nature Metallic DFT [1]

NiSb
Density of States

at Fermi Level
2.088 states/eV DFT [1]

HoNiSb Band Gap Type Indirect DFT+U [2]

HoNiSb
Band Gap

Energy
0.26 eV DFT+U [2]

Experimental and Theoretical Methodologies
The determination of the electronic band structure of materials like NiSb relies on a synergistic

approach involving theoretical calculations and experimental verification.
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Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the

electronic structure of many-body systems.[4] For NiSb, first-principles calculations have been

performed to determine its band structure and density of states (DOS).

A typical DFT protocol for NiSb would involve:

Software Package: A plane-wave pseudopotential code such as the Vienna Ab initio

Simulation Package (VASP) or Quantum ESPRESSO.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) functional is a common choice for such systems.

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials to describe the

interaction between the core and valence electrons.

Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) to ensure

convergence of the total energy.

k-point Sampling: A Monkhorst-Pack grid for sampling the Brillouin zone. The density of the

k-point mesh is crucial for obtaining accurate results and needs to be tested for

convergence.

Self-Consistent Field (SCF) Calculation: An iterative process to solve the Kohn-Sham

equations and obtain the ground-state electron density.

Band Structure and DOS Calculation: A non-self-consistent calculation using the converged

charge density along high-symmetry directions in the Brillouin zone to obtain the band

structure and a denser k-point mesh for the DOS.
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Figure 1: A generalized workflow for DFT calculations of electronic band structure.

Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique that directly probes the electronic band structure

of crystalline solids.[5] It is based on the photoelectric effect, where incident photons eject

electrons from the material's surface. By measuring the kinetic energy and emission angle of

these photoelectrons, one can map the occupied electronic states in momentum space.

A general experimental protocol for ARPES on a material like NiSb would include:

Sample Preparation: High-quality single crystals of NiSb are required. These are typically

grown using methods like the Bridgman or Czochralski technique. The crystal is cleaved in-

situ under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.
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Photon Source: A monochromatic light source, such as a synchrotron beamline or a UV

laser, is used to generate photons of a specific energy.

Electron Energy Analyzer: A hemispherical electron analyzer is used to measure the kinetic

energy and emission angle of the photoemitted electrons with high precision.

Vacuum Conditions: The entire experiment is conducted in an ultra-high vacuum (UHV)

environment (typically < 10⁻¹⁰ Torr) to prevent surface contamination.

Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their

kinetic energy and emission angle. This data is then converted to a plot of binding energy

versus crystal momentum (E vs. k) to visualize the band structure.
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Figure 2: A generalized experimental workflow for ARPES.

Signaling Pathways and Logical Relationships
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The relationship between the fundamental properties of NiSb and its experimentally observable

characteristics can be visualized as a logical flow. The crystal structure dictates the electronic

band structure, which in turn governs the transport properties.
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Figure 3: Logical relationship between the crystal structure and physical properties of NiSb.

Conclusion
The electronic band structure of nickel antimonide, as predicted by first-principles

calculations, reveals its metallic nature. This fundamental property is a direct consequence of

its hexagonal crystal structure and is the primary determinant of its electrical and thermal

transport characteristics. While experimental verification of the full band structure through

techniques like ARPES is still needed for a complete picture, the existing theoretical framework

provides a solid foundation for understanding and exploring the potential of NiSb in various

applications. For researchers and professionals, a thorough understanding of this electronic

landscape is the first step toward harnessing the unique properties of this intriguing material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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